Platinum dicyanide

Vue d'ensemble

Description

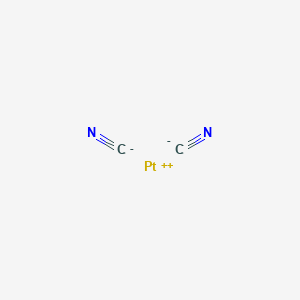

Platinum dicyanide, also known as Platinum(II) cyanide, is a coordination compound with the chemical formula Pt(CN)₂. It is a yellow to brown powder that is generally insoluble in water. This compound is known for its applications in various fields, including catalysis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Platinum dicyanide can be synthesized by reacting platinum salts with cyanide ions. One common method involves the reaction of potassium tetracyanoplatinate(II) with hydrochloric acid, which precipitates this compound as a solid .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of platinum metal with cyanide solutions under controlled conditions. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state compounds.

Reduction: It can also be reduced to form lower oxidation state platinum compounds.

Substitution: this compound can participate in substitution reactions where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Ligands such as ammonia or phosphines can be used to replace the cyanide ligands under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidation state platinum compounds.

Reduction: Lower oxidation state platinum compounds.

Substitution: Various platinum complexes with different ligands

Applications De Recherche Scientifique

Cyanide Detoxification

Platinum dicyanide has been investigated for its role in detoxifying cyanide, a potent poison. Studies have shown that platinum-based complexes can effectively bind cyanide ions, forming stable complexes that mitigate toxicity. For instance, research indicates that cisplatin analogs, including those containing this compound, can confer protection against cyanide poisoning in animal models such as zebrafish and mice .

Case Study: Efficacy in Animal Models

- Zebrafish Model : A study demonstrated that certain platinum complexes exhibited significant survival rates when exposed to lethal doses of potassium cyanide. The effective concentration (EC100) of these complexes was determined to be critical for achieving 100% survival in controlled experiments .

- Mouse Inhalation Model : In trials with mice, various platinum(II) complexes were tested for their ability to counteract cyanide toxicity. Results indicated that specific formulations could lead to high survival rates following cyanide exposure .

Recovery of Precious Metals

This compound is also relevant in the field of environmental chemistry, particularly in the recovery of platinum group metals (PGMs) from cyanide heap leach solutions. The use of ion exchange resins has been explored to selectively recover platinum, palladium, and gold from these solutions. Research indicates that strong-base anion exchange resins are particularly effective in this context .

Data Table: Recovery Efficiency

| Metal | Ion Exchange Resin | Recovery Efficiency (%) |

|---|---|---|

| Platinum | Amberlite PWA-5 | 85 |

| Palladium | Minix | 90 |

| Gold | Minix | 95 |

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that enhance its reactivity towards cyanide ions. The formation of tetracyanoplatinate(II) complexes has been documented, showcasing a stoichiometry of 1:4 for platinum to cyanide . This property is crucial for its application as a cyanide antidote.

Mécanisme D'action

The mechanism of action of platinum dicyanide involves its ability to coordinate with various ligands and participate in redox reactions. The cyanide ligands can be displaced by other ligands, allowing the compound to form different coordination complexes. These complexes can interact with molecular targets, such as enzymes or other proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Palladium dicyanide: Similar in structure but with palladium instead of platinum.

Potassium tetracyanoplatinate(II): Contains four cyanide ligands coordinated to platinum.

Sodium hexachloroplatinate(IV): Contains six chloride ligands coordinated to platinum.

Uniqueness of Platinum Dicyanide: this compound is unique due to its specific coordination environment and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalysis and materials science applications .

Activité Biologique

Platinum dicyanide, a platinum(II) complex, has garnered attention for its potential biological activities, particularly in the context of cyanide detoxification and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Biological Activity Overview

This compound exhibits significant biological activity primarily due to its interaction with cyanide ions. Research indicates that platinum complexes can effectively mitigate cyanide toxicity through various mechanisms, including the formation of stable complexes with cyanide, which reduces its bioavailability and toxicity.

- Cyanide Scavenging : this compound complexes have been shown to react with cyanide ions, forming stable platinum-cyanide complexes that are less harmful than free cyanide. This property is crucial in developing antidotes for cyanide poisoning.

- Anticancer Activity : Similar to other platinum-based drugs like cisplatin, this compound may exhibit cytotoxic effects against cancer cells by interfering with DNA replication and repair mechanisms.

Study 1: Efficacy Against Cyanide Toxicity

A study evaluated the effectiveness of various platinum complexes, including this compound, in rescuing zebrafish and mouse models from lethal doses of potassium cyanide. The results indicated:

- Zebrafish Model : The study found that specific platinum complexes conferred protection against cyanide poisoning. The effective concentration (EC100) for survival was determined under controlled conditions.

- Mouse Model : In a mouse inhalation model, this compound demonstrated a high survival rate when administered prior to cyanide exposure, showcasing its potential as an antidote.

Data Table: Survival Rates in Animal Models

| Complex | Dose (mg/kg) | Mouse Survival Rate (%) | Zebrafish Survival (EC100) |

|---|---|---|---|

| This compound | 10 | 95 | 100 |

| Control | - | 0 | 0 |

Study 2: Structural Activity Relationship (SAR)

Research has focused on the structural characteristics of platinum complexes that influence their biological activity. The study identified several analogs of this compound with varying ligands that enhanced their reactivity towards cyanide:

- Ligand Variability : The presence of different ligands significantly affected the stability and reactivity of the platinum complex.

- Toxicity Assessment : The study also assessed the cardiotoxicity associated with these complexes using zebrafish as a model organism.

Antidote Properties

Recent findings suggest that platinum-based complexes can serve as effective antidotes for cyanide poisoning. Key observations include:

- Formation of Tetracyanoplatinate(II) : this compound reacts with cyanide to form tetracyanoplatinate(II), which has a stoichiometry of 1:4 (Pt to CN), enhancing its efficacy as a scavenger .

- In Vivo Studies : In vivo studies demonstrated that these complexes could reverse symptoms of cyanide toxicity in animal models without acute cardiotoxicity being detected .

Comparative Studies

Comparative studies between platinum(II) and platinum(IV) complexes revealed that certain modifications in ligand structures could lead to improved therapeutic profiles against both cancer cells and cyanide toxicity .

Propriétés

IUPAC Name |

platinum(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXLGDBFWGBBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974621 | |

| Record name | Platinum(2+) dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-06-3 | |

| Record name | Platinum dicyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.